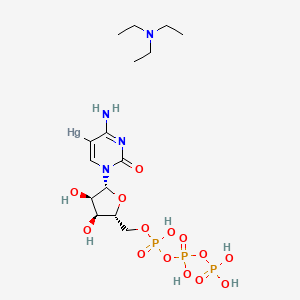![molecular formula C19H28O2 B1511421 (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one CAS No. 67308-98-9](/img/structure/B1511421.png)
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,6,7-3H)Testosterone is a radiolabeled form of the steroid hormone testosterone. This compound is used primarily in scientific research to study testosterone metabolism and androgen receptor binding in tissues . The radiolabeling involves the incorporation of tritium (3H) atoms at specific positions in the testosterone molecule, allowing researchers to track and measure the hormone’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,6,7-3H)Testosterone typically involves the introduction of tritium atoms into the testosterone molecule. This can be achieved through various methods, including catalytic hydrogenation with tritium gas or the use of tritiated precursors. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired positions without altering the overall structure of the testosterone molecule .
Industrial Production Methods
Industrial production of (1,2,6,7-3H)Testosterone involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the preparation of tritiated precursors, catalytic hydrogenation, and purification steps to isolate the radiolabeled testosterone. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,2,6,7-3H)Testosterone undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione or other oxidized derivatives.
Reduction: Formation of dihydrotestosterone or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used under mild conditions.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include androstenedione (oxidation), dihydrotestosterone (reduction), and halogenated testosterone derivatives (substitution) .
Scientific Research Applications
(1,2,6,7-3H)Testosterone is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and chemical transformations of testosterone.
Biology: Investigating the role of testosterone in cellular processes and its interaction with androgen receptors.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of testosterone in the body.
Industry: Developing new diagnostic tools and therapeutic agents based on testosterone metabolism.
Mechanism of Action
The mechanism of action of (1,2,6,7-3H)Testosterone involves its binding to androgen receptors in target tissues. Once bound, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to regulate gene expression. This process influences various physiological functions, including the development of male secondary sexual characteristics, muscle growth, and maintenance of bone density .
Comparison with Similar Compounds
Similar Compounds
Dihydrotestosterone: A more potent androgen with similar binding affinity to androgen receptors.
Androstenedione: A precursor to testosterone with similar metabolic pathways.
Estradiol: An estrogen hormone with different physiological effects but similar steroid structure.
Uniqueness
(1,2,6,7-3H)Testosterone is unique due to its radiolabeling, which allows for precise tracking and measurement in research studies. This feature distinguishes it from other non-labeled testosterone derivatives and makes it invaluable for studying testosterone metabolism and action in vivo .
Properties
CAS No. |
67308-98-9 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7-tetratritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i3T,4T,7T,9T/t3?,4?,7?,9?,14-,15-,16-,17-,18-,19- |
InChI Key |
MUMGGOZAMZWBJJ-JQSYSRDDSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
[3H]C1[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@]4(C(C(C(=O)C=C4C1[3H])[3H])[3H])C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)
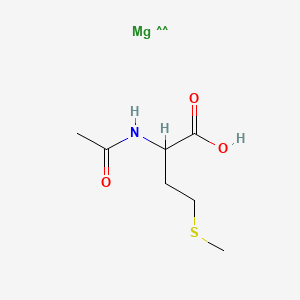
![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)
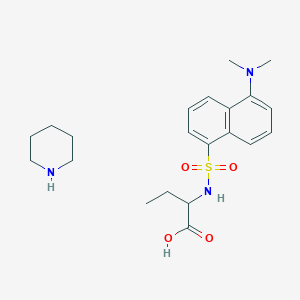

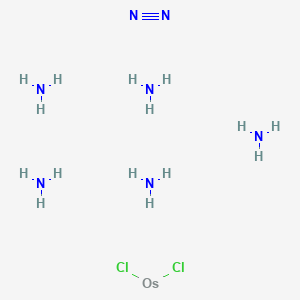
![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)
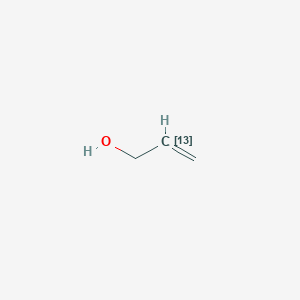
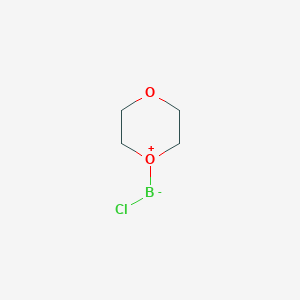
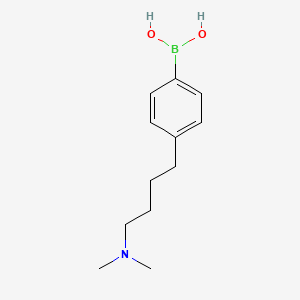
![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
